molecular formula C14H14N2O6S B1404198 N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide CAS No. 1384122-86-4

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

Cat. No. B1404198
M. Wt: 338.34 g/mol
InChI Key: MTVNGWUZKIOSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (N-MBNS) is an important organic compound that has numerous applications in the field of scientific research. N-MBNS is a nitro-containing sulfonamide and can be synthesized in the laboratory by a variety of methods. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of drugs.

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups play a pivotal role in synthetic chemistry, offering controlled reactivity and selectivity in the synthesis of complex molecules. Compounds such as 2-nitrobenzyl and derivatives have shown significant promise as photosensitive protecting groups, enabling novel synthetic pathways and methodologies. These developments have broad implications for the synthesis of biologically active compounds and materials with specific functions (Amit, Zehavi, & Patchornik, 1974).

Novel Cyclic Compounds and Pharmaceutical Applications

The synthesis of novel cyclic compounds containing aminobenzenesulfonamide highlights the importance of such structures in pharmaceutical research. These compounds are essential for the development of new therapeutic agents, demonstrating the versatility and value of sulfonamide derivatives in drug discovery and development (Kaneda, 2020).

Antioxidant Activity and Health Implications

Research on antioxidants, including compounds with sulfonamide structures, underscores their significance in food engineering, medicine, and pharmacy. Understanding the antioxidant capacity of these compounds is crucial for assessing their health implications and potential therapeutic uses (Munteanu & Apetrei, 2021).

Environmental Impact and Degradation

Studies on the environmental fate and degradation of related compounds, such as nitrobenzenesulfonamides, provide insight into their impact on ecosystems and water sources. This research is essential for developing strategies to mitigate environmental pollution and understand the ecological risks associated with these compounds (Schneider & Lim, 2019).

properties

IUPAC Name

N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNGWUZKIOSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743144
Record name N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

CAS RN

1384122-86-4
Record name N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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